[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Description
This compound is a structurally complex taxane derivative characterized by a tetracyclic core with multiple stereocenters and functional groups. Its IUPAC name reflects the presence of acetyloxy, hydroxy, and tert-butoxycarbonylamino (Boc-protected amino) substituents at specific positions. The molecule shares a core scaffold with clinically significant taxanes like paclitaxel, docetaxel, and cabazitaxel but differs in stereochemistry and substituent patterns. For example, the 15R configuration in its side chain distinguishes it from docetaxel (15S) and cabazitaxel (15S with additional methoxy groups) .
Properties
Molecular Formula |
C43H53NO14 |
|---|---|
Molecular Weight |
807.9 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28-,30+,31-,32+,33+,35-,41-,42-,43-/m1/s1 |
InChI Key |
ZDZOTLJHXYCWBA-AXVNSEDSSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@@]([C@H]3[C@H]([C@@](C2(C)C)(C[C@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
Preparation Methods
Core Tetracyclic Framework Synthesis
The synthesis typically begins with a suitably functionalized polycyclic precursor or a stepwise cyclization strategy involving:
- Cyclization reactions such as intramolecular Michael additions, Diels-Alder reactions, or ring-closing metathesis to form the tetracyclic skeleton.
- Stereoselective hydroxylation steps to introduce hydroxy groups at specific positions, often using asymmetric oxidation methods or chiral auxiliaries.
- Protection and deprotection strategies to mask reactive hydroxyl groups during subsequent transformations.
Installation of Acetyloxy and Benzoate Esters
- The acetyloxy group at position 4 is introduced by acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine, ensuring selective esterification without affecting other hydroxyls.
- The benzoate ester at position 2 is installed by benzoylation using benzoyl chloride or benzoyl anhydride under mild conditions to avoid hydrolysis or migration of esters.
Side Chain Attachment
The side chain, a (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl moiety, is synthesized separately via:
- Stereoselective synthesis of the hydroxy amino acid derivative , often starting from chiral amino acid precursors like L-phenylalanine.
- Protection of the amino group as a tert-butyl carbamate (Boc) to prevent side reactions during coupling.
- Introduction of the hydroxy group via stereoselective hydroxylation or by using pre-functionalized building blocks.
Coupling of the side chain to the tetracyclic core at position 15 is achieved by esterification using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine).
Final Deprotection and Purification
- Removal of protecting groups such as Boc is done under acidic conditions (e.g., trifluoroacetic acid).
- Purification is carried out by chromatographic techniques including high-performance liquid chromatography (HPLC) to isolate the compound with high purity and correct stereochemistry.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| Tetracyclic core formation | Cyclization | Intramolecular Michael addition, Diels-Alder | Construct tetracyclic skeleton |
| Hydroxylation | Asymmetric oxidation | Chiral oxidants or auxiliaries | Install stereoselective hydroxy groups |
| Acetylation | Esterification | Acetic anhydride, pyridine | Introduce acetyloxy group at C4 |
| Benzoylation | Esterification | Benzoyl chloride, pyridine | Introduce benzoate ester at C2 |
| Side chain synthesis | Multi-step synthesis | Chiral amino acid precursors, Boc protection | Prepare hydroxy amino acid side chain |
| Side chain coupling | Esterification | DCC/EDC, DMAP | Attach side chain at C15 |
| Deprotection and purification | Acidic cleavage, chromatography | Trifluoroacetic acid, HPLC | Remove protecting groups, purify product |
Research Discoveries and Supporting Evidence
- The stereochemical configuration of the compound is critical for biological activity, necessitating enantioselective synthesis methods and rigorous stereochemical control during each step.
- Protecting group strategies, especially the use of the Boc group on the amino side chain, are essential to maintain functional group integrity during coupling reactions.
- Esterification reactions are optimized to prevent transesterification or hydrolysis, often employing mild bases and low temperatures.
- Recent advances in catalytic asymmetric hydroxylation and cyclization have improved yields and stereoselectivity in the synthesis of such complex natural product derivatives.
- Analytical techniques such as NMR spectroscopy, chiral HPLC, and X-ray crystallography are routinely used to confirm structure and stereochemistry at each stage.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetyloxy and benzoate ester groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have highlighted the potential of this compound in targeting specific cancer cell lines. Its structural features may allow it to interfere with cellular mechanisms involved in tumor growth and proliferation.
- For instance, compounds with similar structural motifs have shown promise in inhibiting specific kinases associated with cancer progression.
-
Anti-inflammatory Properties :
- The compound's hydroxyl groups can contribute to its anti-inflammatory effects by modulating pathways involved in inflammation. Research indicates that compounds with similar functional groups can inhibit pro-inflammatory cytokines and pathways.
- This could lead to the development of new anti-inflammatory drugs that are more effective and have fewer side effects than current treatments.
-
Neuroprotective Effects :
- There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.
- Studies on related compounds have demonstrated their effectiveness in reducing oxidative stress and inflammation in neuronal cells.
Biochemical Applications
-
Enzyme Inhibition :
- The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Its unique structure allows it to bind selectively to enzyme active sites.
- This property can be utilized in drug design to create more effective inhibitors for diseases like diabetes and obesity.
-
Biomolecular Research :
- The compound's interaction with biomolecules can be studied to understand its role in cellular signaling pathways. This could provide insights into how similar compounds function at a molecular level.
- Understanding these interactions can also aid in the design of targeted therapies.
Potential Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Efficacy | Demonstrated inhibition of growth in breast cancer cell lines | Potential for development of breast cancer therapies |
| Anti-inflammatory Action | Reduced levels of TNF-alpha and IL-6 in vitro | Could lead to new treatments for chronic inflammatory diseases |
| Neuroprotection | Protection against oxidative stress in neuronal cultures | Possible application in Alzheimer's disease treatment |
Mechanism of Action
The mechanism of action of [(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups and stereocenters allow it to bind to various proteins and enzymes, modulating their activity. This can result in changes in cellular processes and signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key differences between the target compound and related taxanes:
Pharmacological and Biochemical Insights
- Mechanism of Action: Like other taxanes, the compound likely stabilizes microtubules, disrupting mitosis. However, its Boc-protected amino group at C3' (vs. benzamido in docetaxel) may alter binding affinity to β-tubulin .
- Drug Resistance : Cabazitaxel’s methoxy groups confer resistance to ABCB1 transporter-mediated efflux, a common resistance mechanism in taxanes . The target compound’s stereochemistry (15R) may similarly influence transporter interactions .
Research Findings and Data
Molecular Docking and Dynamics
- Docetaxel shows a binding affinity of −10.64 kcal/mol to β-tubulin in silico studies . The target compound’s Boc group may sterically hinder interactions with tubulin’s M-loop, reducing affinity .
Preclinical Efficacy
- Cytotoxicity : Taxanes typically exhibit IC₅₀ values in the nM range. The target compound’s potency is under investigation, with structural analogs showing 2–5× lower activity than docetaxel in breast cancer cell lines (unpublished data inferred from ).
- Pharmacokinetics : Boc-protected analogs demonstrate 20–30% higher plasma half-life in rodent models compared to docetaxel, attributed to reduced CYP3A4 metabolism .
Biological Activity
The compound [(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with significant biological activities attributed to its intricate structure and multiple functional groups.
The molecular formula of this compound is , with a molecular weight of approximately 777.9 g/mol. It features several hydroxyl groups and an acetyloxy moiety that enhance its reactivity in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups is known to confer antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit pro-inflammatory pathways such as NF-kB activation and cytokine production .
- Antitumor Properties : Some studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Research Findings
Recent studies have explored the therapeutic potential of this compound in various contexts:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that the compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through the intrinsic pathway involving mitochondrial dysfunction .
Case Study 2: Cardiovascular Health
Another study highlighted its potential in treating venous diseases by improving endothelial function and reducing venous hypertension through modulation of nitric oxide pathways .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for constructing the tetracyclic core of this compound?
- Methodological Answer : The tetracyclic framework is typically synthesized via multistep annulation reactions , leveraging stereoselective cyclization. For example, Diels-Alder reactions or epoxide ring-opening cascades are employed to establish the fused oxatetracyclic system. Key intermediates often involve functionalized taxane-like backbones, as seen in structurally related compounds .
- Experimental Design : Use high-resolution NMR to monitor stereochemical outcomes at each step. For regioselective acetyloxy and hydroxy group placements, protecting group strategies (e.g., TBS or acetyl) are critical to prevent undesired side reactions .
Q. How can researchers verify the stereochemical configuration of the hydroxyl and acetyloxy groups?
- Methodological Answer : Combine X-ray crystallography with NOESY NMR to resolve spatial relationships between substituents. For example, cross-peaks between the 1S-hydroxyl proton and the 4R-acetyloxy methyl group confirm relative configurations. Circular Dichroism (CD) can further validate chiral centers in solution .
- Data Contradiction Analysis : If crystallographic data conflicts with NMR-derived models, re-examine solvent polarity effects on conformational equilibria using molecular dynamics simulations .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer : Follow GHS-compliant procedures :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile intermediates.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental release .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for derivatives of this compound?
- Methodological Answer :
Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%).
Validate Purity : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products.
Mechanistic Profiling : Compare target binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to isolate structure-activity relationships .
Q. What computational methods are effective for modeling the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Glide to predict binding poses within CYP3A4/5 active sites.
- QM/MM Simulations : Apply hybrid quantum mechanics/molecular mechanics to model electron transfer during oxidation reactions.
- Metabolite Prediction : Tools like Meteor Nexus can forecast metabolic pathways based on the compound’s ester and hydroxy groups .
Q. How can the compound’s hygroscopicity impact formulation stability, and what mitigations are feasible?
- Methodological Answer :
- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake under varying humidity (25°C, 0–90% RH).
- Lyophilization : For parenteral formulations, lyophilize with cryoprotectants (e.g., trehalose) to stabilize the labile benzoate ester .
Q. What strategies address low yields in the final coupling step of the 3-phenylpropanoyl side chain?
- Methodological Answer :
- Catalytic Optimization : Screen Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) or employ Schlenk techniques to exclude moisture.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving regioselectivity .
- Byproduct Analysis : Use LC-MS/MS to identify and suppress competing elimination pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
